molecular formula C16H15N4NaO8S B1668366 Cefuroxime sodium CAS No. 56238-63-2

Cefuroxime sodium

カタログ番号: B1668366
CAS番号: 56238-63-2
分子量: 446.4 g/mol
InChIキー: URDOHUPGIOGTKV-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セフロキシムナトリウムは、さまざまな細菌感染症の治療と予防に使用される第2世代セファロスポリン系抗生物質です。グラム陽性菌とグラム陰性菌の両方に効果的であるため、広域スペクトル抗生物質です。 セフロキシムナトリウムは、肺炎、髄膜炎、中耳炎、敗血症、尿路感染症、ライム病などの感染症の治療に一般的に使用されます .

準備方法

合成経路と反応条件: セフロキシムナトリウムの調製には、いくつかのステップが含まれます。1つの方法は、無水メタノールまたはアルコール、乳酸ナトリウム水溶液、およびイソオクタナートナトリウムを容器に加えて、ナトリウム液を得る方法です。別の容器に、アセトン、水、セフロキシム酸を加え、その後、活性炭を加えて撹拌、脱色、ろ過を行い、セフロキシム酸の濾液を得ます。次に、濾液をナトリウム液に加え、撹拌して沈殿を生成し、ろ過してセフロキシムナトリウムの湿潤生成物を得ます。 湿潤生成物は、メタノール/アセトン混合液または無水アルコール/アセトン混合液で洗浄した後、アセトン溶液で洗浄し、乾燥させて最終生成物を得ます .

工業的生産方法: セフロキシムナトリウムの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、製品の純度と医療用途への適合性を確保するために、無菌状態を維持することが含まれます。 反応条件は、収率を最適化し、不純物を最小限に抑えるために慎重に制御されます .

化学反応の分析

Stability and Decomposition

Cefuroxime sodium undergoes pH-dependent degradation:

Primary pathways ( ):

  • β-Lactam ring hydrolysis :

    • Accelerated in alkaline media (pH >8) via nucleophilic attack on the carbonyl carbon.

    • Confirmed by FTIR loss of C=O peak at 1771 cm⁻¹ and NMR evidence of ring-opened products .

  • Oxidative degradation :

    • Reacts with strong oxidizers (e.g., hypochlorite) at elevated temperatures, forming sulfoxide derivatives .

Stability data ( ):

ConditionHalf-LifeMajor Degradants
pH 2.5 (25°C)48 hrsDesacetylcefuroxime
pH 7.4 (37°C)12 hrsRing-opened hydrolysates
50 mA/cm² electrolysis30 min (complete)CO₂, NH₃, short-chain carboxylic acids

Electrochemical Degradation

Sb-SnO₂-Ni anode systems degrade this compound via:
Mechanism ( ):

  • Direct electron transfer at anode surface

  • Indirect oxidation by generated - OH radicals

Degradation efficiency with 2000 mg/L NaCl:

Time (min)COD Removal (%)Toxicity (Microtox®)
1568Increased 42%
3092Decreased 18%
60100Non-toxic

Enzymatic Interactions

β-Lactamase-mediated hydrolysis ( ):

  • Plasmid-encoded TEM-1 β-lactamase cleaves the β-lactam ring (kcatk_{cat} = 14 s⁻¹).

  • Structural stability against hydrolysis is enhanced by:

    • Methoxyimino group at C7

    • Steric protection from furanyl moiety

Resistance parameters :

Enzyme TypeRelative Hydrolysis Rate
Class C AmpC0.08 (vs cephalothin=1)
Extended-spectrum (CTX-M)0.12

Compatibility Reactions

Incompatibilities ( ):

  • Cationic solutions : Forms precipitates with aminoglycosides (e.g., gentamicin) due to ionic interactions.

  • Strong oxidizers : Rapid degradation with hydrogen peroxide (t90t_{90} = 8 min at 25°C).

Stabilizing agents :

  • EDTA (0.01% w/v) enhances thermal stability by chelating catalytic metal ions .

  • Phosphate buffer (pH 6.5–7.0) minimizes hydrolytic degradation during storage .

科学的研究の応用

Indications for Use

Cefuroxime sodium is indicated for a variety of infections:

  • Respiratory Tract Infections : Effective against conditions such as pneumonia, bronchitis, and lung abscesses.
  • Urinary Tract Infections : Treats acute and chronic pyelonephritis and cystitis.
  • Soft Tissue Infections : Utilized for cellulitis and wound infections.
  • Bone and Joint Infections : Indicated for osteomyelitis and septic arthritis.
  • Prophylaxis in Surgery : Recommended in high-risk surgeries to prevent postoperative infections.

Respiratory Tract Infections

A clinical study involving 23 hospitalized patients with severe lower respiratory tract infections demonstrated that this compound significantly improved clinical outcomes. Patients received doses of either 750 mg or 1000 mg every eight hours for five days, resulting in high satisfaction rates with no treatment failures noted . The sputum samples from most patients became mucoid, indicating effective bacterial clearance.

Study ParameterResults
Number of Patients23
Doses Administered750 mg or 1000 mg
Treatment Duration5 days
Treatment Success Rate100% (no treatment failures)
Sputum ImprovementMucoid in 22 out of 23

Urinary Tract Infections

This compound has been shown to be effective against urinary tract infections caused by susceptible strains of Klebsiella spp. and Escherichia coli. It is often used empirically for community-acquired infections where resistance patterns may vary .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. A study comparing this compound with its lysine salt form found similar pharmacokinetic behaviors in plasma and sputum concentrations, highlighting its effectiveness across different formulations .

Case Study on Efficacy

In a controlled trial comparing this compound with other antibiotics for lower respiratory tract infections, significant improvements were observed in patients treated with cefuroxime. The study highlighted the drug's rapid action against common pathogens responsible for severe respiratory infections .

Post-Marketing Surveillance

Post-marketing studies have identified cefuroxime's safety profile alongside its efficacy, noting adverse effects primarily related to gastrointestinal disturbances and hypersensitivity reactions . Monitoring renal function is crucial during treatment, especially in elderly patients or those with pre-existing conditions.

作用機序

セフロキシムナトリウムは、細菌細胞壁の合成を阻害することにより、その効果を発揮します。細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質に結合し、ペプチドグリカン合成の最終的なトランスペプチダーゼステップを阻害します。 この阻害は、細菌細胞壁の架橋形成を阻止し、細胞の溶解と死につながります .

類似の化合物との比較

セフロキシムナトリウムは、セフォタキシム、セフタジジム、セフトリアキソンなどの他の化合物を含むセファロスポリン系抗生物質のクラスの一部です。これらの類似の化合物と比較して、セフロキシムナトリウムはより広範囲の活性を持っており、ベータラクタマーゼによる分解を受けにくい。 これは、ベータラクタマーゼ産生菌に対して特に有効です .

類似の化合物のリスト:
  • セフォタキシム
  • セフタジジム
  • セフトリアキソン
  • セファロチン
  • セフメタゾール
  • セフポドキシム

類似化合物との比較

Cefuroxime sodium salt is part of the cephalosporin class of antibiotics, which includes other compounds such as cefotaxime, ceftazidime, and ceftriaxone. Compared to these similar compounds, this compound salt has a broader spectrum of activity and is less susceptible to beta-lactamase degradation. This makes it particularly effective against beta-lactamase-producing bacteria .

List of Similar Compounds:
  • Cefotaxime
  • Ceftazidime
  • Ceftriaxone
  • Cephalothin
  • Cefmetazole
  • Cefpodoxime

生物活性

Cefuroxime sodium is a second-generation cephalosporin antibiotic that exhibits broad-spectrum antimicrobial activity against a variety of gram-positive and gram-negative bacteria. Its effectiveness, pharmacokinetics, and biological activity have been extensively studied, revealing important insights into its clinical applications and safety profile.

This compound functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan layers. This action leads to cell lysis and death, making it effective against bacteria that are susceptible to beta-lactam antibiotics.

Antimicrobial Spectrum

This compound is particularly effective against:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae, and Proteus mirabilis.

It is noteworthy for its activity against strains of Haemophilus influenzae that produce beta-lactamase, a common resistance mechanism.

Pharmacokinetics

This compound is administered parenterally, allowing for rapid absorption and distribution in the body. The pharmacokinetic parameters include:

  • Half-life : Approximately 1 to 2 hours.
  • Volume of distribution : Ranges from 0.2 to 0.4 L/kg.
  • Clearance : Primarily renal, with about 60-80% excreted unchanged in urine.

These properties facilitate effective therapeutic concentrations in various tissues, including lung tissue, making it suitable for treating respiratory infections.

Case Studies

  • Lower Respiratory Tract Infections :
    A clinical study involving 274 patients with lower respiratory tract infections reported a success rate of approximately 90% in bronchopneumonia cases treated with this compound at a dosage of 750 mg every 8 hours. The study highlighted the drug's ability to significantly reduce sputum purulence within two days of treatment .
  • Post-operative Infections :
    In another study with severe infections post-surgery, this compound demonstrated high efficacy, with no significant adverse effects noted on liver or renal function during treatment .

Safety Profile

This compound is generally well-tolerated. Adverse effects are rare but may include:

  • Rash (observed in less than 1% of patients).
  • Local reactions at the injection site.
  • Changes in liver enzymes at higher doses.

In animal studies, high doses did show some hematological changes but were not consistently observed across different studies .

Toxicological Studies

A series of toxicological studies conducted on rats indicated that this compound did not produce significant toxicity at doses up to 1500 mg/kg body weight per day over extended periods. Parameters such as body weight, organ weights, and blood biochemical markers remained stable under treatment conditions .

Solubility and Stability

Research has shown that the solubility of this compound decreases with temperature but remains relatively stable across a range of conditions. This characteristic is crucial for maintaining therapeutic efficacy in varying environments .

特性

IUPAC Name

sodium;3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O8S.Na/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDOHUPGIOGTKV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N4NaO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56238-63-2
Record name Sodium [6R-[6α,7β(Z)]]-3-[[(aminocarbonyl)oxy]methyl]-7-[2-furyl(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefuroxime sodium
Reactant of Route 2
Cefuroxime sodium
Reactant of Route 3
Cefuroxime sodium
Reactant of Route 4
Reactant of Route 4
Cefuroxime sodium
Reactant of Route 5
Cefuroxime sodium
Reactant of Route 6
Reactant of Route 6
Cefuroxime sodium
Customer
Q & A

Q1: How does Cefuroxime Sodium exert its antibacterial activity?

A: this compound, a second-generation cephalosporin antibiotic, acts as a bactericidal agent by interfering with bacterial cell wall synthesis. [] It specifically inhibits the transpeptidation reaction involved in peptidoglycan cross-linking, a crucial step in maintaining the structural integrity of bacterial cell walls. [] This disruption leads to cell lysis and bacterial death.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C16H15N4NaO8S. Its molecular weight is 446.39 g/mol.

Q3: Are there any spectroscopic data available for this compound?

A: Yes, various spectroscopic techniques have been employed to characterize this compound, including UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Studies have reported the UV-Vis absorption maxima, IR spectral bands, and NMR chemical shifts, providing valuable information about the compound's structure. [, , ]

Q4: Is this compound compatible with other commonly used intravenous fluids?

A: Research has demonstrated the compatibility of this compound with various intravenous fluids, including 0.9% Sodium Chloride Injection, 5% Glucose Solution, and Lactated Ringer's Solution. Studies have shown that the drug remains stable in these solutions for specific time periods at different temperatures. [, , ]

Q5: What is the stability profile of this compound in aqueous solutions?

A: The stability of this compound in aqueous solutions is influenced by factors such as temperature, pH, and ionic strength. Studies have demonstrated that the drug undergoes degradation at elevated temperatures and under alkaline conditions. [] Neutral pH conditions generally offer greater stability. []

Q6: How does the reconstitution process impact the stability of this compound for injection?

A: Studies have shown that factors like particle size distribution, hygroscopicity, moisture content, and wettability of the this compound powder can influence the reconstitution time. [] These variables should be carefully controlled during manufacturing to ensure complete reconstitution before administration. []

Q7: Does this compound exhibit any catalytic properties?

A7: this compound primarily functions as an antibiotic and does not exhibit significant catalytic properties. Its primary mechanism of action revolves around inhibiting bacterial enzymes involved in cell wall synthesis rather than catalyzing specific chemical reactions.

Q8: Have any computational studies been conducted on this compound?

A8: While there are currently no widely published studies on this compound using QSAR models or simulations, researchers could potentially employ these techniques to investigate the drug's interactions with its target enzyme and predict the properties of potential derivatives.

Q9: What are some strategies for improving the stability and bioavailability of this compound formulations?

A: Researchers are exploring various strategies to enhance the stability and bioavailability of this compound, such as the development of microspheres for rectal delivery [], and investigating different crystal forms to potentially improve stability and other pharmaceutical properties. []

Q10: Are there any specific SHE (Safety, Health, and Environment) considerations associated with this compound?

A10: As with all pharmaceuticals, manufacturing and handling of this compound require adherence to relevant SHE regulations. This includes appropriate waste management practices to minimize environmental impact and ensure worker safety.

Q11: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A: Studies in goats have shown that this compound is rapidly absorbed and distributed following intramuscular administration, reaching peak serum concentrations within hours. [] It has a relatively short elimination half-life and is primarily excreted in urine. []

Q12: Are there any known mechanisms of resistance to this compound?

A: Resistance to this compound can arise from mechanisms such as the production of beta-lactamases, which hydrolyze the beta-lactam ring essential for its activity, and alterations in penicillin-binding proteins (PBPs), the drug's target site. []

Q13: Are there any ongoing efforts to develop targeted delivery systems for this compound?

A: While not extensively explored, researchers have investigated microspheres as a potential approach to achieve targeted rectal delivery of this compound. []

Q14: How is this compound typically analyzed in biological samples and pharmaceutical formulations?

A: Various analytical methods have been developed and validated for the determination of this compound, including high-performance liquid chromatography (HPLC) [, , , , ] and flow-injection chemiluminescence. [] These methods offer sensitivity, specificity, and reliability in quantifying the drug.

Q15: How does the solubility of this compound in different solvents impact its formulation and delivery?

A: The solubility of this compound varies in different solvents, which is a crucial factor influencing its formulation and delivery. Studies have investigated its solubility in pure water and binary liquid mixtures, providing valuable data for optimizing pharmaceutical formulations. []

Q16: What are the key considerations for ensuring the quality control of this compound products?

A16: Stringent quality control measures are essential throughout the manufacturing process of this compound. This includes monitoring critical parameters such as purity, potency, sterility, and stability to guarantee product safety and efficacy.

Q17: Are there any known immunological concerns associated with this compound?

A: While this compound is generally well-tolerated, hypersensitivity reactions can occur, as with any medication. These reactions are often mediated by the immune system and can manifest as skin rashes or, in rare cases, more severe allergic responses. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。